molecular formula C7H13BrO2S B1454560 1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane CAS No. 1423031-60-0

1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane

Cat. No.: B1454560
CAS No.: 1423031-60-0
M. Wt: 241.15 g/mol
InChI Key: NLGMVDVRUYIXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane is an organic compound featuring a cyclobutane ring substituted with bromomethyl and methanesulfonylmethyl groups. This compound is of interest in organic synthesis due to its potential reactivity and utility in forming more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane typically involves the following steps:

    Formation of the cyclobutane ring: This can be achieved through [2+2] cycloaddition reactions of alkenes.

    Introduction of the bromomethyl group: This can be done via bromination of a methyl group attached to the cyclobutane ring using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Introduction of the methanesulfonylmethyl group: This can be achieved by reacting the corresponding alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane can undergo various types of reactions:

    Substitution reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Elimination reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and reduction reactions: The methanesulfonylmethyl group can be involved in oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used.

    Elimination: Strong bases like potassium tert-butoxide can induce elimination.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide compound.

Scientific Research Applications

1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane can be used in various scientific research applications:

    Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal chemistry: Potential use in the development of pharmaceuticals due to its reactivity.

    Material science: Possible applications in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane in chemical reactions involves the reactivity of the bromomethyl and methanesulfonylmethyl groups. The bromomethyl group can act as a leaving group in substitution reactions, while the methanesulfonylmethyl group can participate in various transformations due to the electron-withdrawing nature of the sulfonyl group.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-1-(methanesulfonylmethyl)cyclobutane: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-1-(methylsulfonylmethyl)cyclopentane: Similar functional groups but with a cyclopentane ring instead of cyclobutane.

Uniqueness

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

1-(bromomethyl)-1-(methylsulfonylmethyl)cyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2S/c1-11(9,10)6-7(5-8)3-2-4-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGMVDVRUYIXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(CCC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane
Reactant of Route 3
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane
Reactant of Route 4
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane
Reactant of Route 5
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane
Reactant of Route 6
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.